![molecular formula C12H15FN2O3 B13060230 tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1841080-35-0](/img/structure/B13060230.png)
tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a tert-butyl ester group, a fluorine atom, and a hydroxyl group adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable pyridine derivative, which undergoes a series of functional group transformations to introduce the necessary substituents. Key steps may include:
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Esterification: Formation of the tert-butyl ester group using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反应分析
Types of Reactions
Tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluorine atom or reduce the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the fluorine atom with an amine yields an amino derivative.
科学研究应用
Tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but lacks the fluorine and hydroxyl groups.
5-Fluoro-2-hydroxy-1H-pyrrolo[2,3-c]pyridine: Lacks the tert-butyl ester group.
2-Hydroxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Lacks the fluorine atom.
Uniqueness
Tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the hydroxyl group increases its potential for hydrogen bonding. The tert-butyl ester group provides steric hindrance, influencing its reactivity and interaction with other molecules.
属性
CAS 编号 |
1841080-35-0 |
|---|---|
分子式 |
C12H15FN2O3 |
分子量 |
254.26 g/mol |
IUPAC 名称 |
tert-butyl 5-fluoro-2-hydroxy-2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)15-8-6-14-9(13)4-7(8)5-10(15)16/h4,6,10,16H,5H2,1-3H3 |
InChI 键 |
MSFSRSJMSGPZMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC(=NC=C21)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



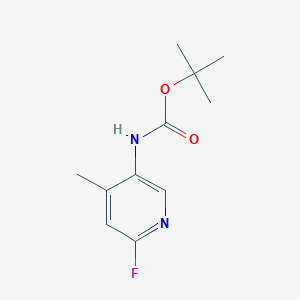
![3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13060177.png)
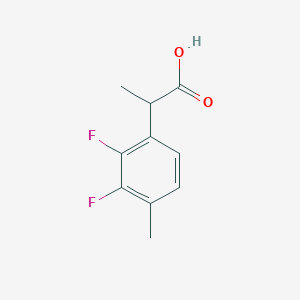

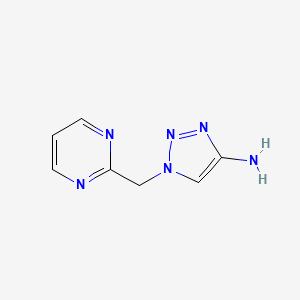
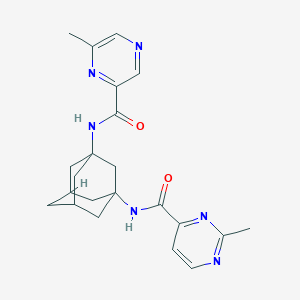
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B13060211.png)

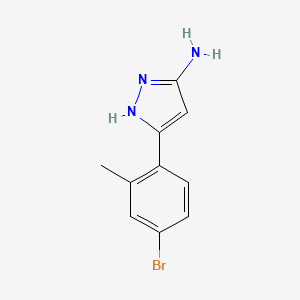
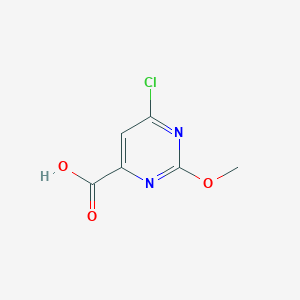
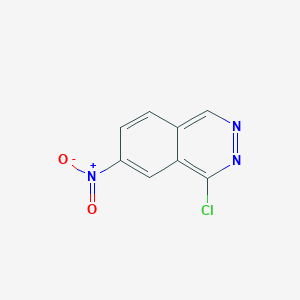
![1-Ethyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13060220.png)

